molecular formula C5H9BrO2 B1584805 Methyl 2-bromobutyrate CAS No. 3196-15-4

Methyl 2-bromobutyrate

Cat. No.: B1584805
CAS No.: 3196-15-4
M. Wt: 181.03 g/mol
InChI Key: UFQQDNMQADCHGH-UHFFFAOYSA-N
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Description

Methyl 2-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Safety and Hazards

Methyl 2-bromobutyrate is combustible and may cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Relevant Papers this compound has been mentioned in various papers for its role in the synthesis of different compounds . For instance, it has been used in the synthesis of racemic indene ester via Reformatsky reaction with 5-methoxy-1-indanone . It has also been used in the synthesis of (E)-2-methoxymethylene-butyric acid methyl ester via Reformatsky reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust .

Biochemical Analysis

Biochemical Properties

Methyl 2-bromobutyrate plays a significant role in biochemical reactions, particularly in the synthesis of racemic indene ester via the Reformatsky reaction . It interacts with various enzymes and proteins, including zinc dust, which facilitates the Reformatsky reaction. The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in the synthesis of complex organic molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for the development of new pharmaceuticals and other biologically active compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reagent in the Reformatsky reaction, where it forms carbon-carbon bonds with other organic molecules. This process involves the activation of the compound by zinc dust, leading to the formation of new chemical structures . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation products can influence experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but at higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the one-carbon metabolism and polyamine metabolism. It interacts with enzymes and cofactors that facilitate the conversion of the compound into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromobutyrate can be synthesized through the esterification of 2-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 2-bromobutyric acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromobutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted butyrates.

    Reduction: 2-bromobutanol.

    Reformatsky Reaction: β-hydroxy esters.

Comparison with Similar Compounds

Comparison: Methyl 2-bromobutyrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. For instance, methyl α-bromoisobutyrate and ethyl 2-bromobutyrate have similar reactivity but differ in their ester groups, which can influence their solubility and reactivity in different solvents .

Properties

IUPAC Name

methyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQDNMQADCHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863122
Record name Butanoic acid, 2-bromo-, methyl ester
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-15-4
Record name Butanoic acid, 2-bromo-, methyl ester
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Record name Butanoic acid, 2-bromo-, methyl ester
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Record name 3196-15-4
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Record name Butanoic acid, 2-bromo-, methyl ester
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Record name Butanoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Methyl 2-bromobutyrate in the context of the provided research?

A1: this compound serves as a key starting material in the synthesis of various compounds. For instance, it's used in the production of Etiracetam, a nootropic drug []. Additionally, it plays a crucial role in creating a chain transfer reagent, β-cyclodextrin xanthate, employed in reversible addition-fragmentation chain transfer (RAFT) polymerization []. This polymerization technique facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture.

Q2: How is the structure of this compound confirmed in research settings?

A2: The structure of this compound is commonly confirmed using spectroscopic techniques. These include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR), and Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR). These methods provide detailed information about the functional groups present in the molecule and the arrangement of atoms, confirming its identity and purity [, ].

Q3: Can you elaborate on the application of this compound in synthesizing PET tracers?

A3: this compound serves as a precursor in the synthesis of 2-[18F]-fluorobutyric acid (2-[18F]-FBA), a potential PET tracer for imaging prostate cancer []. The synthesis involves reacting this compound with [18F]-KF/Kryptofix, followed by deprotection. This results in the incorporation of the radioactive fluorine-18 isotope into the molecule, enabling its use in Positron Emission Tomography (PET) imaging studies.

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